![molecular formula C12H14F3N3O B2931160 2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol CAS No. 2198911-34-9](/img/structure/B2931160.png)

2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

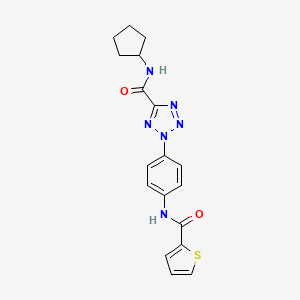

2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a cyclobutane-based molecule that contains a pyrimidine ring and a trifluoromethyl group. In

Aplicaciones Científicas De Investigación

DNA Repair Mechanisms

Cyclobutane pyrimidine dimers are major DNA photoproducts induced by UV radiation, repaired by DNA photolyase. This enzyme utilizes the energy of visible light to cleave the cyclobutane ring of the dimer, restoring DNA integrity. Photolyases are proteins with chromophore cofactors, such as FADH- and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF), which play crucial roles in this repair process (Sancar, 1994).

Synthesis of Biologically Active Compounds

Research on cyclobutane and cyclopropyl derivatives focuses on synthesizing compounds with significant biological activities. For instance, the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination of strained alkenes has been shown to yield compounds with potential biological relevance in a highly selective manner (Feng et al., 2019). Similarly, the synthesis of monofluoro-substituted aromatic amino acids for solid-state 19F NMR studies in membrane-bound peptides demonstrates the utility of cyclobutane derivatives in probing peptide conformation (Tkachenko et al., 2014).

Photochemical Properties of DNA

Studies on the sequence specificity of cyclobutane pyrimidine dimers in DNA treated with solar UVB radiation reveal the influence of nucleotide composition and UV wavelength on the yield of photoproducts. This research helps understand how DNA damage occurs and the mechanisms behind its repair (Mitchell et al., 1992). Additionally, the photochemical generation of cyclobutane dimers and their role in DNA damage underlines the importance of studying these reactions for insights into DNA photostability and the effects of UV exposure (Cuquerella et al., 2011).

Mecanismo De Acción

Mode of Action

Based on the known action of similar pyrimidinamine derivatives, it can be inferred that this compound might interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition could lead to disruption of energy production within the cell, affecting its survival and proliferation.

Result of Action

Based on the potential mode of action, it can be inferred that the compound might lead to energy depletion within the cell, potentially leading to cell death .

Propiedades

IUPAC Name |

2-[cyclopropyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O/c13-12(14,15)10-5-6-16-11(17-10)18(7-1-2-7)8-3-4-9(8)19/h5-9,19H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAABFQCNGUKDGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCC2O)C3=NC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2931077.png)

![2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2931078.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzamide](/img/structure/B2931079.png)

![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2931083.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)

![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)

![(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)

amine](/img/structure/B2931095.png)

![6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2931099.png)